Undecyl disulfide

Übersicht

Beschreibung

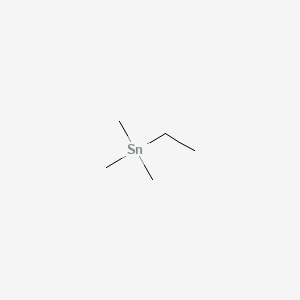

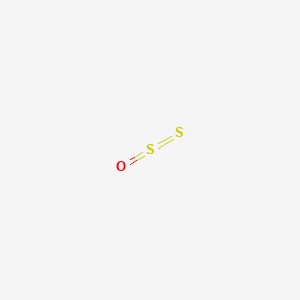

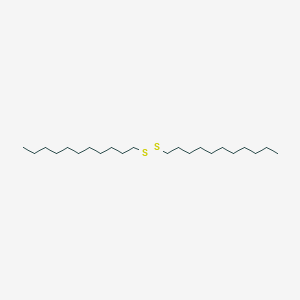

Undecyl disulfide is a chemical compound that contains a total of 69 bonds, including 23 non-H bonds, 21 rotatable bonds, and 1 disulfide . It is used in various applications, including laboratory chemicals and synthesis of substances .

Synthesis Analysis

This compound can be synthesized through various methods. For instance, one study reported the synthesis of a disulfide-functionalized fluorescent derivative of carbozole named 11-(9-carbazolyl)-1-undecyl disulfide (CBZDS). The process used proton nuclear magnetic resonance spectroscopy to distinguish thiol from its corresponding symmetrical disulfide . Another study mentioned the reaction of diethyl(p-dimethylaminobenzoyl) phosphine sulfide with di(undecyl) disulfide in the presence of RhH(PPh 3) 4 (2 mol%) and dppe (4 mol%) in refluxing THF for 3 h, which resulted in the corresponding thioester .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The this compound molecule contains a total of 69 bond(s), including 23 non-H bond(s), 21 rotatable bond(s), and 1 disulfide(s) .Chemical Reactions Analysis

The interconversion between dithiol and disulfide groups is a redox reaction. In the oxidized (disulfide) state, each sulfur atom has lost a bond to hydrogen and gained a bond to sulfur . Another study reported that when diethyl(p-dimethylaminobenzoyl) phosphine sulfide was reacted with di(undecyl) disulfide, the corresponding thioester was obtained .Physical And Chemical Properties Analysis

This compound is a typically layered transition metal chalcogenide. It is considered one of the promising electrode candidates for next-generation high energy density batteries owing to its tunable physical and chemical properties, low cost, and high specific capacity .Wissenschaftliche Forschungsanwendungen

Schmierung in mechanischen Geräten

Undecyl disulfide wird im Bereich der Schmierung eingesetzt, um die Leistung mechanischer Geräte zu verbessern. Seine Fähigkeit, selbstorganisierende Monolagen (SAMs) auf Metalloberflächen zu bilden, reduziert Reibung und Verschleiß, was für die Langlebigkeit und Effizienz mechanischer Komponenten entscheidend ist .

Adhäsion in biologischen Systemen

Die Verbindung spielt eine bedeutende Rolle in biologischen Adhäsionsprozessen. Durch die Nachahmung natürlicher Adhäsionsmechanismen, wie sie beispielsweise bei Muscheln vorkommen, können Klebstoffe auf Basis von this compound effektiv in feuchten und unter Wasserbedingungen funktionieren und bieten potenzielle Anwendungen in medizinischen und technischen Klebstoffen .

Chemische Kraftmikroskopie

Im Bereich der Oberflächenwissenschaften wird this compound verwendet, um chemisch empfindliche Spitzen für die chemische Kraftmikroskopie (CFM) zu erzeugen. Diese Spitzen ermöglichen die Kartierung der räumlichen Verteilung chemischer funktioneller Gruppen auf einer Probenoberfläche und liefern Einblicke in molekulare Wechselwirkungen auf der Nanoskala .

Organische Monolagen und Oberflächenchemie

This compound ist entscheidend für die Bildung organischer Monolagen, die in verschiedenen Anwendungen der Oberflächenchemie eine Schlüsselrolle spielen. Diese Monolagen können zur Korrosionsverhinderung, Biosensorik und als Plattform für weitere chemische Modifikationen verwendet werden .

Erkennung in biologischen Systemen

Die Fähigkeit der Verbindung, mit bestimmten biologischen Molekülen zu interagieren, macht sie wertvoll für Erkennungsprozesse in biologischen Systemen. Diese Eigenschaft ist essentiell für die Entwicklung von Biosensoren und diagnostischen Werkzeugen, die auf molekularer Erkennung basieren .

Oberflächeninitiierte Polymerisation

This compound wird in oberflächeninitiierten Polymerisationsprozessen verwendet, um biomimetische Pigment-Polymer-Antennenkomplexe zu erzeugen. Diese Komplexe finden Anwendungen in der molekularen Photonik, wo sie die Plasmon-Exziton-Kopplung aktiv steuern können, ein Prozess, der für die Entwicklung fortschrittlicher photonischer Materialien wichtig ist .

Safety and Hazards

Wirkmechanismus

Target of Action

Undecyl disulfide is a compound that has been studied for its potential anti-inflammatory properties . The primary targets of this compound are macrophages, specifically M1 macrophages . Macrophages play a crucial role in the body’s immune response, and their activation can be broadly defined as M1 (pro-inflammatory) or M2 (homeostatic) phenotypes .

Mode of Action

This compound interacts with its targets by modulating key signaling pathways. Specifically, it has been shown to induce AKT and suppress MAPK/ERK signaling pathways . This modulation results in the downregulation of the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12, and the suppression of the expression of the nitric oxide (NO) converting enzyme iNOS .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It enhances the expression of the M2 activation markers Arginase1 and MRC1 . Moreover, it suppresses the expression of glucose transporters GLUT1 and GLUT3, suggesting that it may affect cell metabolism . The modulation of these pathways leads to downstream effects such as the inhibition of M1 activation of macrophages .

Pharmacokinetics

Disulfide bonds can be used as cleavable linkers for the delivery of chemotherapeutic drugs . They maintain high stability in a simulated physiological environment but rapidly disassemble under reductive conditions .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of M1 activation of macrophages . This is achieved by downregulating the production of pro-inflammatory cytokines, suppressing the expression of the NO converting enzyme iNOS, and enhancing the expression of the M2 activation markers Arginase1 and MRC1 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the redox environment in cancer cells can affect the sensitivity of disulfide bonds, leading to variations in the size and structure of micelles . Furthermore, the concentration of glutathione (GSH) in extracellular fluids at tumor sites can influence the responsiveness of disulfide-based drug carriers .

Biochemische Analyse

Biochemical Properties

Undecyl disulfide participates in biochemical reactions involving the formation, breakage, and rearrangement of disulfide bonds . These bonds are crucial for maintaining the secondary, tertiary, and quaternary structures of proteins, conferring physical and chemical stability .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. This discovery could potentially aid in the development of therapeutic strategies against cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For example, it has been found to inhibit M1 activation of macrophages by downregulating the production of pro-inflammatory cytokines TNFα, IL-6, and IL-12, suppressing the expression of the NO converting enzyme iNOS, and enhancing the expression of the M2 activation markers Arginase1 and MRC1 .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been used in the formation of photosensitive monolayers, where its stability and degradation over time can be observed .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the effects of a compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in metabolic pathways related to disulfide stress. High expression of solute carrier family 7 member 11 (SLC7A11) in certain cells accelerates nicotinamide adenine dinucleotide phosphate (NADPH) depletion in the cytoplasm under glucose starvation, leading to an accumulation of disulfides that cannot be reduced, inducing disulfide stress and eventually disulfidptosis .

Transport and Distribution

It is known that disulfides can be transported and distributed within cells through various mechanisms .

Eigenschaften

IUPAC Name |

1-(undecyldisulfanyl)undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46S2/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMUJKMHJWGHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCSSCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303553 | |

| Record name | Undecyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79458-27-8 | |

| Record name | Undecyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecyl disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,9,11,15,17,20(24),21-decaene-8,13-dione](/img/no-structure.png)